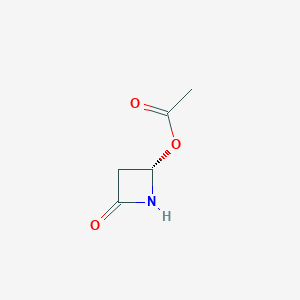
(2S)-4-oxoazetidin-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxy-2-azetidinone is a versatile compound known for its significant role in the synthesis of various antibiotics, particularly carbapenem and penem derivatives . This compound is a four-membered lactam with an acetoxy group at the fourth position, making it a crucial intermediate in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2-azetidinone typically involves the [2+2] cycloaddition of ketenes to Schiff bases . Another method includes using optically active natural sources such as L-threonine . The process avoids tedious and costly column chromatographic or recrystallized separation steps for diastereomers, thus improving the overall yield and making it more economical for large-scale production .
Industrial Production Methods: Industrial synthesis often employs oxidative decarboxylation mechanisms. For instance, the reaction of 4a (or 4b) with an oxidizing agent goes through a lead (IV) carboxylate intermediate, decomposing to an alkyl radical and forming an acyliminium cation . This cation reacts smoothly with nucleophiles due to stabilization by adjacent nitrogen atoms .
化学反応の分析
Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:
Oxidation: Involves the formation of acyliminium cations from alkyl radicals.
Reduction: Typically involves the reduction of the lactam ring.
Substitution: Commonly occurs at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Lead (IV) carboxylate.
Reducing Agents: Commonly used reducing agents for lactam rings.
Nucleophiles: React with acyliminium cations formed during oxidation.
Major Products:
Carbapenem and Penem Derivatives: These are major products formed from the reactions involving 4-Acetoxy-2-azetidinone.
科学的研究の応用
4-Acetoxy-2-azetidinone is extensively used in scientific research due to its versatility:
作用機序
The mechanism of action of 4-Acetoxy-2-azetidinone involves the formation of acyliminium cations during oxidation. These cations are stabilized by adjacent nitrogen atoms and react with nucleophiles to form various derivatives . This mechanism is crucial in the synthesis of antibiotics, where the compound acts as a pseudo substrate, acylating the active sites of enzymes and inhibiting their action .
類似化合物との比較
- 3-Acetoxy-3-propanolactam
- 3-Acetoxybenzoic Acid
- 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone
Comparison: 4-Acetoxy-2-azetidinone is unique due to its high regio- and diastereoselectivity in reactions, making it a preferred intermediate in the synthesis of antibiotics . Unlike its similar compounds, it avoids the need for extensive chromatographic separation, thus being more economical for industrial production .
特性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC名 |
[(2S)-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1 |
InChIキー |
OEYMQQDJCUHKQS-YFKPBYRVSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC(=O)N1 |
正規SMILES |
CC(=O)OC1CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

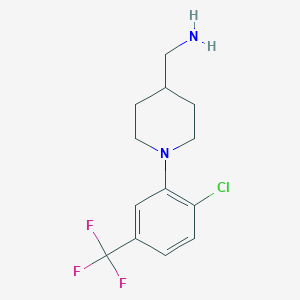

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

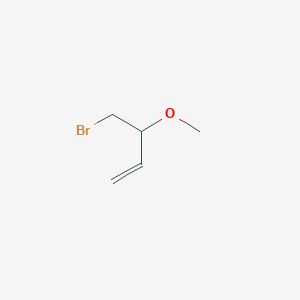
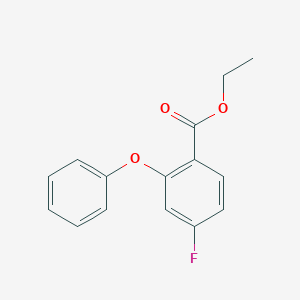
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
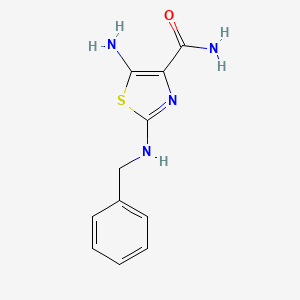
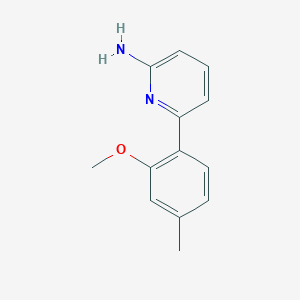

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
